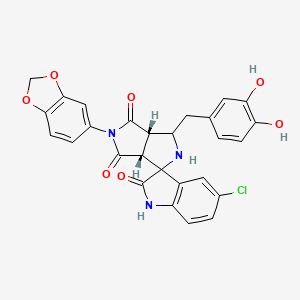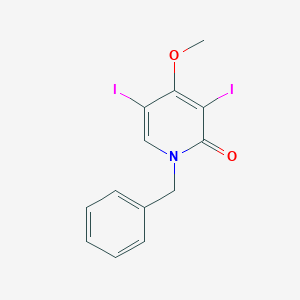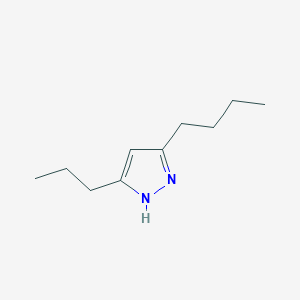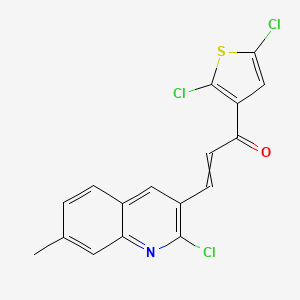![molecular formula C9H13N3O2 B12632338 N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide CAS No. 919997-08-3](/img/structure/B12632338.png)
N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide is a compound that belongs to the class of organic compounds known as amides. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an amide functional group. The presence of the hydroxy group and the beta-alaninamide moiety makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to reductive amination with beta-alanine to yield the desired compound. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. For example, the use of magnesium oxide nanoparticles as a catalyst has been reported to improve the yield and selectivity of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: It shows promise in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The pyridine ring can also interact with aromatic residues in proteins, enhancing the binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in the position of the nitrogen atom in the pyridine ring.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds have a similar structure but include a pyrimidine ring, which adds to their complexity and potential biological activity.
Uniqueness
N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide is unique due to the presence of the hydroxy group and the beta-alaninamide moiety, which confer distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with specific molecular targets makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
919997-08-3 |
|---|---|
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
N-hydroxy-3-(pyridin-3-ylmethylamino)propanamide |
InChI |
InChI=1S/C9H13N3O2/c13-9(12-14)3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11,14H,3,5,7H2,(H,12,13) |
InChI-Schlüssel |
ARMKGVXFPPWKON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12632265.png)
![N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12632276.png)
![3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632280.png)
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B12632287.png)





![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-fluoro-, 1,1-dimethylethyl ester](/img/structure/B12632349.png)



